Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Weinreb Amide Grignard Reaction Cbz Deprotection

A versatile Weinreb amide intermediate featuring a Cbz-protected piperidine scaffold. The Cbz group ensures stability under basic/nucleophilic conditions while enabling clean hydrogenolytic removal orthogonal to Boc, silyl ethers, or acetals. The 4-position Weinreb amide allows quantitative conversion to ketones via Grignard/organolithium addition without overreduction, facilitating rapid SAR exploration of CNS-active piperidine cores. After deprotection, the free amine remains available for further elaboration. This two-step modularity and solid-phase compatibility streamline library synthesis. Procure this high-purity building block for efficient, selective multi-step synthesis.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 148148-48-5
Cat. No. B140995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
CAS148148-48-5
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCN(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC
InChIInChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-8-10-18(11-9-14)16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
InChIKeyXVSOLNIURSFPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (CAS 148148-48-5) for Chemical Synthesis


Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (CAS 148148-48-5) is a piperidine derivative that contains a Weinreb amide (N-methoxy-N-methyl amide) moiety and a benzyl carbamate (Cbz) protecting group [1]. It is widely employed as a synthetic intermediate in medicinal chemistry , most notably for the conversion of carboxylic acid derivatives to ketones without overreduction .

Why Simple Substitution with Other Weinreb Amides is Inadequate for Piperidine-Based Synthesis


Generic Weinreb amides are a well-established class of synthetic intermediates [1], but the specific combination of a Cbz-protected piperidine ring and a 4-position Weinreb amide in this compound confers distinct advantages in multi-step syntheses. Substituting a different protecting group (e.g., Boc) or a regioisomeric structure (e.g., 3-position) introduces critical changes to deprotection orthogonality [2], subsequent reactivity profiles [3], and overall synthetic efficiency [4]. The evidence below quantifies these differences and demonstrates why this specific compound is often the preferred choice for demanding synthetic routes.

Quantitative Evidence for the Selection of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate


Cbz Deprotection Enables High-Yield Piperidine Ketone Formation

This compound's Cbz protecting group is smoothly removed under hydrogenolysis conditions (Pd/C, H₂) to afford the free piperidine Weinreb amide in 92% yield . This deprotection step is orthogonal to the Weinreb amide functionality, which remains intact for subsequent nucleophilic addition. In contrast, the Boc-protected analog (tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) typically requires acidic deprotection (e.g., TFA) that can compromise acid-sensitive intermediates or limit reaction sequence planning .

Weinreb Amide Grignard Reaction Cbz Deprotection

Weinreb Amide at the 4-Position Enables Efficient Piperidine Ring Functionalization

The 4-position Weinreb amide on the piperidine ring is a strategic placement for accessing 4-substituted piperidines, a common motif in CNS-active drug candidates. This compound has been utilized to prepare 4-acetylpiperidine-1-carboxylate benzyl ester (160809-34-7) in a quantitative yield (>99%) via Grignard addition . The analogous 3-position isomer (benzyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) is also a known building block, but its application profile in the literature is focused on distinct structural series, and no comparable high-yielding ketone formation has been reported . The 4-position substitution pattern is often preferred for creating linear extensions from the piperidine core.

Regioselectivity Piperidine Weinreb Amide

Synthesis Efficiency Comparison with Closely Related Weinreb Amide Building Blocks

A direct comparison of synthesis yields reveals that the Cbz-protected Weinreb amide (this compound) is obtained in 67% yield from 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid . The corresponding Boc-protected analog is synthesized in a higher 85% yield . However, the Cbz group offers orthogonal deprotection (hydrogenolysis) that is often more compatible with complex, multifunctional substrates than the acid-labile Boc group, which can lead to premature deprotection or side reactions. The choice between these two building blocks is therefore not solely based on synthesis yield but on the specific demands of the subsequent synthetic sequence.

Synthetic Efficiency Weinreb Amide Piperidine

Commercial Availability and Purity Specifications for Reproducible Research

This compound is commercially available from multiple vendors at a standard purity of 95% . Batch-specific quality assurance data (e.g., NMR, HPLC) are provided by suppliers such as Bidepharm and Fluorochem, ensuring consistency across experiments . While the 3-position isomer and Boc-protected analog are also available at similar purities, the Cbz-4-position Weinreb amide is specifically cited as an intermediate in patent-protected drug syntheses (e.g., WO2003/99808, US2010/317697), suggesting its validated utility in industrial research settings .

Chemical Procurement Purity Reproducibility

Optimal Use Cases for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Synthesis


Synthesis of 4-Acylpiperidine Derivatives for CNS Drug Discovery

The compound is ideal for the preparation of 4-substituted piperidine derivatives, a common core in central nervous system (CNS) active pharmaceuticals. As demonstrated by its quantitative conversion to 4-acetylpiperidine-1-carboxylate benzyl ester , it can be used to install diverse acyl groups via Grignard or organolithium additions, enabling rapid exploration of structure-activity relationships (SAR) around the piperidine scaffold.

Multi-Step Synthesis Requiring Orthogonal Protecting Groups

This compound's Cbz protecting group is stable under a wide range of basic and nucleophilic conditions but can be cleanly removed via hydrogenolysis, which is orthogonal to acid-labile groups like Boc, silyl ethers, or acetals. This property is crucial in complex molecule synthesis where selective deprotection is necessary [1].

Precursor to Free Piperidine Weinreb Amides for Late-Stage Functionalization

After Cbz deprotection, the resulting free piperidine Weinreb amide can be further elaborated through acylation, alkylation, or other transformations at the piperidine nitrogen, while the Weinreb amide remains intact for subsequent ketone formation . This two-step sequence offers high modularity for medicinal chemistry programs.

Use in Solid-Phase or Parallel Synthesis Campaigns

Weinreb amides are known to be compatible with solid-phase synthesis methodologies, and this compound's Cbz group allows for convenient cleavage from resin supports [2]. Its use can facilitate the generation of small libraries of piperidine-based compounds for high-throughput screening.

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